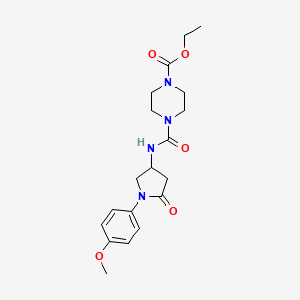

Ethyl 4-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperazine-1-carboxylate is a synthetic compound that has garnered interest in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound features a piperazine ring, which is commonly found in numerous pharmacologically active compounds, making it a focal point for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperazine-1-carboxylate typically involves multi-step organic reactions. Here is a generalized synthetic route:

Formation of 4-Methoxyphenyl Intermediate:

Starting with 4-methoxyaniline, undergoes acylation to form 4-methoxyacetanilide.

Followed by a reduction reaction to produce 4-methoxyaniline.

Synthesis of Pyrrolidin-3-one Derivative:

Reacting 4-methoxyaniline with succinic anhydride to form a pyrrolidine-2,5-dione derivative.

Cyclization under controlled conditions results in the formation of the pyrrolidin-3-one core.

Formation of Piperazine-1-carboxylate:

The key intermediate from the previous step reacts with ethyl chloroformate and piperazine to form the final compound.

Industrial Production Methods: Industrial synthesis might involve similar routes but on a larger scale, incorporating more efficient catalytic methods and optimized reaction conditions for higher yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety, yielding various oxidized derivatives.

Reduction: Reduction primarily targets the carbonyl groups present in the pyrrolidinone ring.

Substitution: The methoxy group can be substituted via nucleophilic aromatic substitution, and the ester group is susceptible to hydrolysis and transesterification.

Common Reagents and Conditions:

Oxidation: Reagents like KMnO4 or CrO3 are common.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective.

Substitution: Nucleophiles like thiols or amines under basic or acidic conditions.

Major Products: The products vary based on the reaction type, such as phenols from oxidation, amines from reductions, and a variety of esters or acids from substitution reactions.

Scientific Research Applications

Ethyl 4-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperazine-1-carboxylate has notable applications in:

Chemistry:

Used as a building block in the synthesis of more complex organic molecules.

Biology:

Its structural features are investigated for potential pharmacological activity, such as enzyme inhibition or receptor binding.

Medicine:

Potential use in drug design, particularly for compounds targeting central nervous system disorders.

Industry:

Its chemical stability and reactivity make it a candidate for materials science, particularly in the development of polymers and advanced materials.

Mechanism of Action

The specific mechanism by which Ethyl 4-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperazine-1-carboxylate exerts its effects is highly dependent on its application context.

Molecular Targets and Pathways:

Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites.

Receptor Interaction: It can modulate neurotransmitter receptors, impacting signaling pathways in neural systems.

Comparison with Similar Compounds

Ethyl 4-(piperazin-1-yl)benzoate: Shares the piperazine and ester functionalities.

N-((1-(4-methoxyphenyl)-3-oxo-5-phenylpyrrolidin-3-yl)carbamoyl)piperazine: Similar core structure with variations in substituents.

4-(4-Methoxyphenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester: A simpler analog with a focus on pyrrole chemistry.

Unique Features:

The presence of both a piperazine and a pyrrolidinone ring, along with an ester group, provides a distinctive chemical scaffold for diverse applications.

The methoxyphenyl group introduces specific electronic and steric effects that distinguish it from other analogs, influencing its reactivity and binding affinity in biological systems.

This compound exemplifies the intricate interplay between structure and function, making it an intriguing subject for ongoing research and application development.

Biological Activity

Ethyl 4-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamoyl)piperazine-1-carboxylate, identified by its CAS number 894026-07-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H26N4O5 with a molecular weight of 390.4 g/mol. The structure includes a piperazine ring, a pyrrolidinone moiety, and a methoxyphenyl group, which are crucial for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 894026-07-4 |

| Molecular Formula | C₁₉H₂₆N₄O₅ |

| Molecular Weight | 390.4 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may function as an inhibitor or modulator of specific biological pathways, which can lead to therapeutic effects in various conditions.

Anticancer Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against different cancer cell lines:

- TK-10 and HT-29 Cell Lines : In vitro studies demonstrated that certain derivatives possess moderate antineoplastic activity, indicating potential for further development as anticancer agents .

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological activities. This compound may exhibit:

- Serotonin Receptor Modulation : Compounds with similar structures have been reported to interact with serotonin receptors, potentially influencing mood and anxiety disorders .

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be influenced by modifications in its chemical structure. Key aspects include:

- Pyrrolidinone Moiety : Variations in this part of the molecule can enhance binding affinity to target receptors.

- Methoxy Group Positioning : The location of the methoxy group on the phenyl ring appears to play a critical role in determining the compound's biological activity.

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of related piperazine derivatives against human cancer cell lines. Results indicated that specific modifications led to increased cytotoxicity and apoptosis induction in TK-10 cells, suggesting that structural optimization could enhance therapeutic outcomes.

Case Study 2: Neuroprotective Effects

Research focusing on serotonin receptor antagonists revealed that compounds structurally similar to this compound exhibited neuroprotective effects in models of neurodegeneration. These findings highlight the potential for developing new treatments for neurological disorders.

Properties

IUPAC Name |

ethyl 4-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O5/c1-3-28-19(26)22-10-8-21(9-11-22)18(25)20-14-12-17(24)23(13-14)15-4-6-16(27-2)7-5-15/h4-7,14H,3,8-13H2,1-2H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUIHJFARLRHRQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.